molecular formula C10H14N2 B8011850 3-(Amino(cyclopropyl)methyl)aniline

3-(Amino(cyclopropyl)methyl)aniline

Cat. No.: B8011850
M. Wt: 162.23 g/mol
InChI Key: FPQAZCNCWNRDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Amino(cyclopropyl)methyl)aniline is an organic compound that features a cyclopropyl group attached to an aniline moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Amino(cyclopropyl)methyl)aniline typically involves the reaction of cyclopropyl formaldehyde with aniline in the presence of an acid and a catalyst. One common method is the hydrogenation of a precursor compound represented by Formula II, using cyclopropyl formaldehyde as a raw material . This reaction is carried out under acidic conditions and often employs a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound can be achieved through a “one-pot method” that combines the raw materials in a single reaction vessel. This method is advantageous due to its low cost, clean production, high yield, and simplicity of operation .

Chemical Reactions Analysis

Types of Reactions

3-(Amino(cyclopropyl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(Amino(cyclopropyl)methyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Amino(cyclopropyl)methyl)aniline exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with a wide range of applications in the chemical industry.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amine, used in various synthetic applications.

    N-Methylcyclopropylamine: Similar in structure but with a methyl group attached to the nitrogen atom.

Uniqueness

3-(Amino(cyclopropyl)methyl)aniline is unique due to the presence of both a cyclopropyl group and an aniline moiety, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-[amino(cyclopropyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQAZCNCWNRDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.